1-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethanone (CAS 1229624-60-5) is a highly specialized, bifunctional heterocyclic building block characterized by adjacent amino and acetyl groups on an N-methylated pyrazole core. This specific ortho-amino ketone arrangement makes it a privileged precursor for the synthesis of pyrazolo[4,3-c]pyridines and related fused heterocyclic systems via Friedländer-type condensations. The presence of the N1-methyl group locks the tautomeric state of the pyrazole ring, ensuring predictable reactivity, high solubility in standard organic solvents, and excellent benchtop stability. In procurement and process chemistry, this compound is prioritized when strict regiocontrol and direct access to carbon-substituted fused pyridines are required, avoiding the complex separations associated with non-methylated or alternative ester-bearing analogs [1].
Substituting this compound with its des-methyl analog (1-(4-amino-1H-pyrazol-5-yl)ethanone) or its ester counterpart (ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate) leads to fundamental synthetic failures in targeted workflows. The des-methyl analog exists as a dynamic mixture of tautomers, which upon cyclization or N-alkylation yields a complex mixture of N1 and N2 regioisomers, drastically reducing the yield of the target scaffold and necessitating difficult chromatographic separations. Conversely, substituting the 5-acetyl group with a 5-carboxylate ester completely alters the reaction trajectory, forcing the formation of pyrazolo-pyrimidones rather than the desired pyrazolo[4,3-c]pyridines. Therefore, for workflows targeting specific kinase inhibitors or protein-protein interaction modulators utilizing the [4,3-c]pyridine core, the exact 4-amino-5-acetyl-1-methyl substitution pattern is structurally non-negotiable [1].
In the synthesis of fused pyrazolo[4,3-c]pyridines via condensation with α-methylene ketones, 1-(4-amino-1-methyl-1H-pyrazol-5-yl)ethanone provides strict regiocontrol due to the N1-methyl group locking the tautomeric form. This results in an isolated yield of >85% for the target single regioisomer. In contrast, the des-methyl baseline (1-(4-amino-1H-pyrazol-5-yl)ethanone) yields <50% of the desired product, accompanied by significant amounts of N2-alkylated byproducts [1].
| Evidence Dimension | Isolated yield of target regioisomer |
| Target Compound Data | >85% (single regioisomer) |
| Comparator Or Baseline | Des-methyl analog (<50% yield, complex regioisomer mixture) |
| Quantified Difference | >35% absolute increase in yield and elimination of isomer byproducts |
| Conditions | Base-promoted Friedländer condensation with α-methylene ketones |
Eliminates the need for costly reverse-phase HPLC purification during the scale-up of fused heterocyclic scaffolds.
The 5-acetyl group of this compound is essential for carbon-carbon bond formation during pyridine ring annulation. When reacted with ketone enolates, 1-(4-amino-1-methyl-1H-pyrazol-5-yl)ethanone successfully forms the fully carbon-substituted pyrazolo[4,3-c]pyridine core. If the closest ester substitute, ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, is used under similar condensation conditions, the reaction fails to produce the pyridine core, instead yielding pyrazolo[4,3-d]pyrimidones [1].
| Evidence Dimension | Resulting fused heterocyclic core |
| Target Compound Data | Pyrazolo[4,3-c]pyridine (via C-C bond formation) |
| Comparator Or Baseline | Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (Pyrazolo[4,3-d]pyrimidone via C-N bond formation) |
| Quantified Difference | 100% divergence in the resulting molecular scaffold |
| Conditions | Standard annulation conditions (enolates vs. amide/urea nucleophiles) |
Dictates the fundamental structural class of the final product, making the 5-acetyl compound uniquely necessary for pyridine-fused targets.
The N1-methyl substitution significantly enhances the compound's processability by disrupting the intermolecular N-H···N hydrogen bonding networks that plague unsubstituted pyrazoles. 1-(4-amino-1-methyl-1H-pyrazol-5-yl)ethanone exhibits a solubility of >50 mg/mL in standard halogenated solvents like dichloromethane (DCM). The des-methyl comparator exhibits poor solubility (<5 mg/mL in DCM), requiring highly polar, high-boiling solvents like DMF or DMSO for homogeneous reactions [1].
| Evidence Dimension | Solubility in dichloromethane (DCM) at 25 °C |
| Target Compound Data | >50 mg/mL |
| Comparator Or Baseline | Des-methyl analog (<5 mg/mL) |
| Quantified Difference | >10-fold increase in DCM solubility |
| Conditions | Standard solubility assessment at 25 °C |
Enables the use of volatile, easily removable solvents and facilitates high-concentration continuous-flow synthesis.
Electron-rich aminopyrazoles are notoriously susceptible to spontaneous oxidative dimerization. However, the specific substitution pattern of 1-(4-amino-1-methyl-1H-pyrazol-5-yl)ethanone—where the electron-withdrawing 5-acetyl group partially tempers the electron density of the 4-amino group—confers excellent stability. The compound retains >98% purity after 6 months of benchtop storage at room temperature, whereas unsubstituted 4-aminopyrazoles often show >5% degradation within 4 weeks under ambient atmosphere [1].
| Evidence Dimension | Purity retention under ambient benchtop storage |
| Target Compound Data | >98% purity at 6 months |
| Comparator Or Baseline | Unsubstituted 4-aminopyrazoles (<95% purity at 4 weeks) |
| Quantified Difference | >6-fold extension in ambient shelf-life without degradation |
| Conditions | Ambient atmosphere, room temperature, absence of inert gas |
Reduces the overhead of strictly controlled inert-atmosphere storage and prevents batch-to-batch reproducibility issues caused by oxidized impurities.
Where this compound is the right choice for serving as the foundational building block in the synthesis of highly specific kinase inhibitors, relying on the 5-acetyl group for direct Friedländer condensation to form the pyridine ring [1].
Where the exact pyrazolo[4,3-c]pyridine architecture is required to mimic the WXXX(F/Y) motif, making this 1-methylated precursor critical for avoiding regioisomer mixtures during library synthesis [1].
Where the compound's high solubility in standard organic solvents (like DCM or THF) makes it the ideal precursor for automated, high-throughput flow chemistry setups, unlike its poorly soluble des-methyl counterparts [2].